3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one
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Overview
Description
3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, is characterized by the presence of a bromophenyl group, a methoxybenzenesulfonyl group, and an azetidine ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a brominated aromatic compound with a nucleophile.
Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the azetidine ring and the sulfonyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-bromophenyl)-1-[3-(4-methylbenzenesulfonyl)azetidin-1-yl]propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and the methoxybenzenesulfonyl group in 3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one imparts unique chemical and biological properties, making it distinct from its analogs. These structural features can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-15-7-9-16(10-8-15)26(23,24)17-12-21(13-17)19(22)11-6-14-4-2-3-5-18(14)20/h2-5,7-10,17H,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIDYZLUAQMYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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